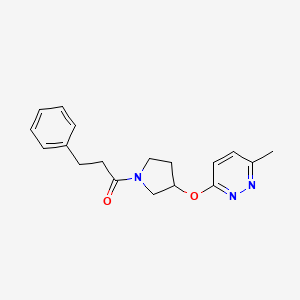![molecular formula C20H16ClNOS B2893122 4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide CAS No. 321431-74-7](/img/structure/B2893122.png)
4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide is a chemical compound with the molecular formula C20H16ClNOS . It is also known by other names such as 4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzamide and Benzamide, 4-chloro-N-[4-[(phenylthio)methyl]phenyl]- .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a carboxamide group and a 4-[(phenylsulfanyl)methyl]phenyl group at the para position . The molecule has a molecular weight of 353.87 .科学的研究の応用
Synthesis and Industrial Applications
4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide and its derivatives are involved in various synthesis processes. For instance, Yang Jian-she (2009) reported on the synthesis of Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an important intermediate of Tianeptine, which has implications for industrial production due to its high yield and lower cost (Yang Jian-she, 2009).
Pharmacological Properties
The pharmacological properties of derivatives of this compound are significant. Qin Yue et al. (2011) explored the absorption, distribution, metabolism, and excretion of GDC-0449, a potent inhibitor of the Hedgehog signaling pathway, demonstrating its extensive metabolism in rats and dogs (Qin Yue et al., 2011).
Anticonvulsant Properties
The compound's derivatives have also been investigated for their anticonvulsant properties. M. Kubicki et al. (2000) determined the crystal structures of three anticonvulsant enaminones, which included derivatives of the compound, highlighting their potential in anticonvulsant applications (M. Kubicki et al., 2000).
Material Science Applications
In the field of material science, derivatives of this compound have been used in synthesizing novel materials. S. Hsiao et al. (2000) synthesized polyamides with flexible main-chain ether linkages and ortho-phenylene units using a derivative, indicating its utility in creating new polymeric materials (S. Hsiao et al., 2000).
Antimicrobial Studies
The compound's derivatives have also shown potential in antimicrobial studies. M. Lahtinen et al. (2014) synthesized and characterized several sulfanilamide derivatives, examining their thermal properties and screening them for antibacterial and antifungal activities (M. Lahtinen et al., 2014).
作用機序
Target of Action
The primary target of the compound 4-chloro-N-{4-[(phenylsulfanyl)methyl]phenyl}benzenecarboxamide is currently unknown
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects would depend on the compound’s target and mode of action. For example, if the compound inhibits an enzyme, the result could be a decrease in the production of a certain metabolite. If the compound activates a receptor, it could trigger a cellular response.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and more. For example, certain compounds may only be active under acidic conditions, while others may be more stable at lower temperatures.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-chloro-N-[4-(phenylsulfanylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNOS/c21-17-10-8-16(9-11-17)20(23)22-18-12-6-15(7-13-18)14-24-19-4-2-1-3-5-19/h1-13H,14H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGRNSDZOULOIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

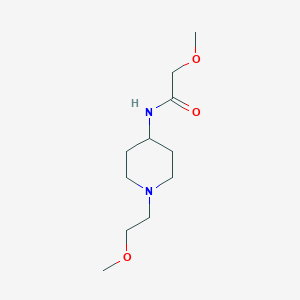
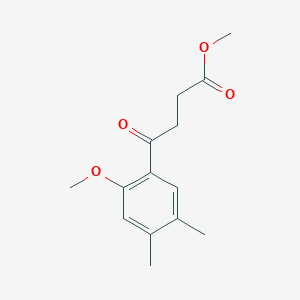
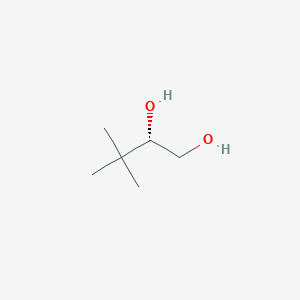
![1-[4-(Triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2893047.png)
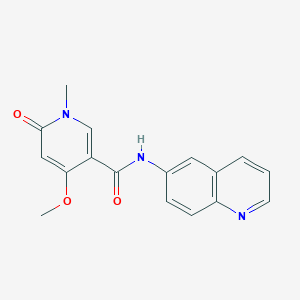
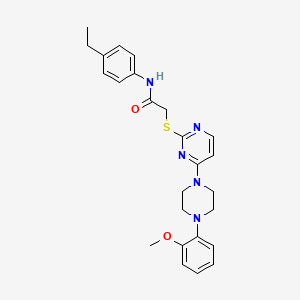
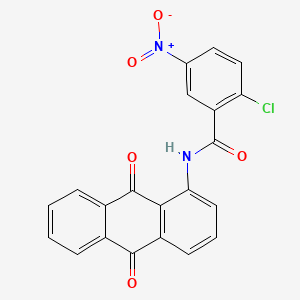
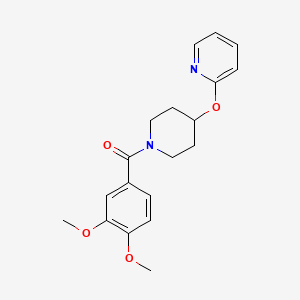
![N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide](/img/structure/B2893053.png)
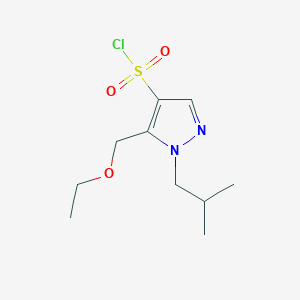
![2-ethoxy-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2893057.png)
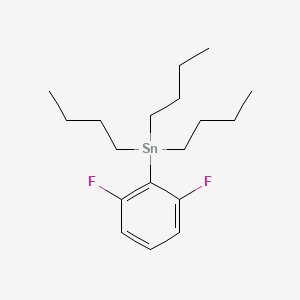
![2-[(4-Chlorobenzyl)amino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2893059.png)
